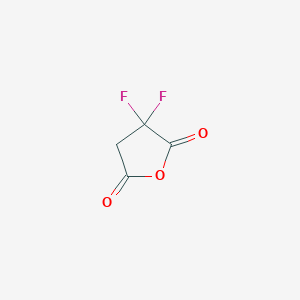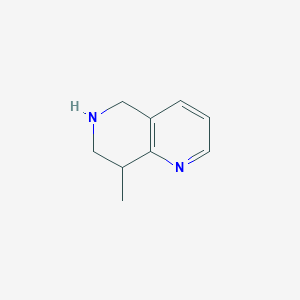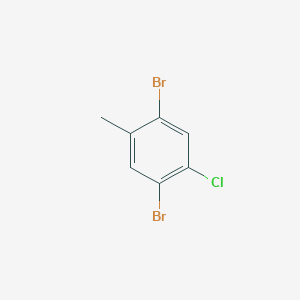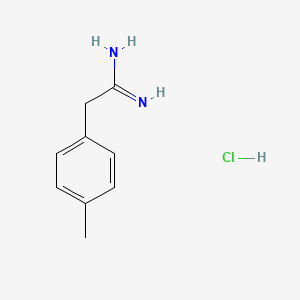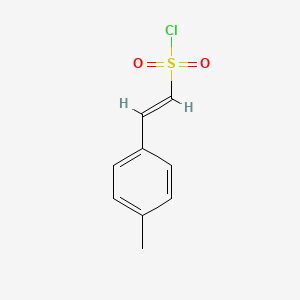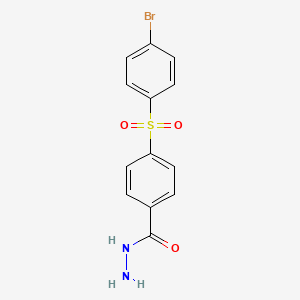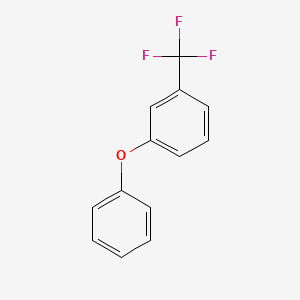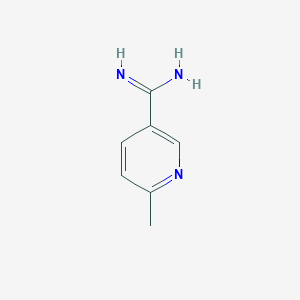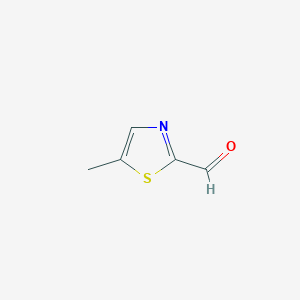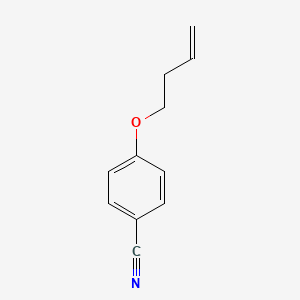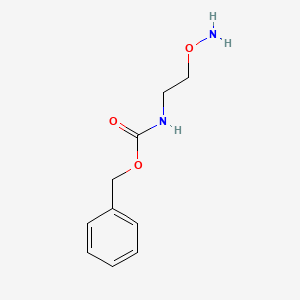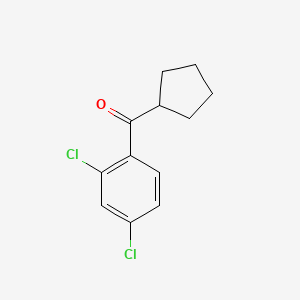![molecular formula C11H12N4 B1316876 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 887405-39-2](/img/structure/B1316876.png)
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids .
Wirkmechanismus
Target of Action
For instance, they have been found to modulate GABA A receptors , influence enzymes involved in carbohydrate metabolism , and play a role in the functioning of cancerous cells and components of the immune system .
Mode of Action
For example, they can act as positive allosteric modulators of GABA A receptors, enhancing the receptor’s response to GABA .
Biochemical Pathways
For instance, if the target is a GABA A receptor, the compound could affect neurotransmission in the central nervous system .
Pharmacokinetics
The compound’s molecular weight is 20024000 , which suggests it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons generally have good bioavailability.
Result of Action
Given the known activities of imidazopyridines, it could potentially have effects such as enhancing neurotransmission (if acting on gaba a receptors) or influencing the growth and proliferation of cells (if acting on targets relevant to cancer or immune function) .
Biochemische Analyse
Biochemical Properties
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It has been identified as an inhibitor of VEGFR-2 kinase, a key enzyme involved in angiogenesis . This compound interacts with the active site of VEGFR-2 kinase, inhibiting its activity and thereby reducing the formation of new blood vessels. Additionally, this compound has shown potential as an inhibitor of Porphyromonas gingivalis glutaminyl cyclase, an enzyme implicated in periodontitis . The interactions between this compound and these enzymes highlight its potential therapeutic applications in cancer and infectious diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in angiogenesis and inflammation . By inhibiting VEGFR-2 kinase, this compound can reduce the proliferation and migration of endothelial cells, which are essential for new blood vessel formation. Furthermore, its inhibitory effect on Porphyromonas gingivalis glutaminyl cyclase can disrupt the bacterial cell’s ability to evade the host immune system, thereby reducing inflammation and infection . These cellular effects underscore the compound’s potential in treating diseases characterized by abnormal cell proliferation and chronic inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of VEGFR-2 kinase, preventing the phosphorylation of downstream signaling molecules involved in angiogenesis . This inhibition leads to a decrease in endothelial cell proliferation and migration. Similarly, the compound’s interaction with Porphyromonas gingivalis glutaminyl cyclase involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity and reducing the pathogen’s virulence . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways that counteract its inhibitory effects. These temporal effects are essential considerations for the compound’s therapeutic application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits VEGFR-2 kinase activity, reducing angiogenesis without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . These dosage-dependent effects underscore the need for careful evaluation of the compound’s safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the compound’s overall pharmacological profile. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, affecting cellular energy homeostasis and biosynthetic processes . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells, thereby influencing its intracellular concentration and bioavailability . Additionally, binding proteins such as albumin can modulate the compound’s distribution in the bloodstream, affecting its delivery to target tissues . These transport and distribution mechanisms are critical for determining the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with target enzymes such as VEGFR-2 kinase and Porphyromonas gingivalis glutaminyl cyclase . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents, followed by cyclization under oxidative conditions . Another common method is the Pictet-Spengler reaction, which involves the reaction of histamine hydrochloride with paraformaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are explored for their potential use in various industrial applications, such as the development of new materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of drugs like zolpidem.
Imidazo[1,5-a]pyridine: Exhibits a range of pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
Eigenschaften
IUPAC Name |
4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGHLLMJFGLYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
